4,5-Pyrimidinedicarboxylic acid

Description

Properties

IUPAC Name |

pyrimidine-4,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O4/c9-5(10)3-1-7-2-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKWGOYWYBPRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326724 | |

| Record name | 4,5-Pyrimidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54001-63-7 | |

| Record name | 4,5-Pyrimidinedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4,5-Pyrimidinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,5-Pyrimidinedicarboxylic acid is a pivotal scaffold in medicinal chemistry and materials science. Its rigid, planar structure, coupled with the hydrogen bonding capabilities of its carboxylic acid and nitrogen functionalities, makes it an attractive building block for the design of novel pharmaceuticals, metal-organic frameworks (MOFs), and functional polymers. This guide provides a comprehensive overview of the primary synthesis pathways for this important molecule, offering not only detailed protocols but also the underlying mechanistic principles that govern these transformations. Our focus is on providing a robust and scientifically sound resource for researchers engaged in the synthesis and application of pyrimidine-based compounds.

I. The Core Challenge: Constructing the Pyrimidine-4,5-dicarboxylate System

The principal challenge in the synthesis of this compound lies in the controlled construction of the pyrimidine ring with carboxylic acid functionalities at the C4 and C5 positions. The most prevalent and logical strategy involves a two-stage approach:

-

Synthesis of a Diester Precursor: The initial formation of a stable dialkyl pyrimidine-4,5-dicarboxylate. This ester intermediate is generally more straightforward to synthesize and purify than the free diacid.

-

Hydrolysis to the Diacid: The subsequent hydrolysis of the dialkyl ester to yield the final this compound.

This guide will focus on a well-established and versatile pathway that embodies this strategy, starting from readily available precursors.

II. Primary Synthesis Pathway: From Diethyl Oxalacetate and Formamide

A robust and frequently cited method for the synthesis of the pyrimidine-4,5-dicarboxylate core involves the condensation of a C4 dicarbonyl compound with a source of the N-C-N fragment of the pyrimidine ring. A particularly effective approach utilizes diethyl 2-(aminomethylene)-3-oxosuccinate as a key intermediate, which is then cyclized with formamide.

A. Mechanistic Rationale

The synthesis hinges on the classic pyrimidine synthesis strategy, which involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with an amidine or a related species. In this specific pathway, diethyl 2-(aminomethylene)-3-oxosuccinate acts as a masked 1,3-dicarbonyl synthon, poised for cyclization. Formamide serves as the source for the N1 and C2 atoms of the pyrimidine ring. The reaction proceeds through a condensation-cyclization-dehydration cascade to form the aromatic pyrimidine ring.

B. Visualizing the Pathway

Figure 1: Overall synthetic scheme for this compound.

C. Detailed Experimental Protocols

This key intermediate can be prepared from diethyl oxalacetate sodium salt.

-

Reagents and Materials:

-

Diethyl oxalacetate sodium salt

-

Triethyl orthoformate

-

Ammonia (aqueous solution or gas)

-

Ethanol

-

Glacial acetic acid

-

-

Procedure:

-

Suspend diethyl oxalacetate sodium salt in ethanol.

-

Add triethyl orthoformate to the suspension.

-

Introduce ammonia into the reaction mixture. The reaction is typically exothermic and should be cooled as needed.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with glacial acetic acid.

-

The product, diethyl 2-(aminomethylene)-3-oxosuccinate, often precipitates from the solution and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

-

Reagents and Materials:

-

Diethyl 2-(aminomethylene)-3-oxosuccinate

-

Formamide

-

Sodium ethoxide (catalyst)

-

Ethanol

-

-

Procedure:

-

Dissolve diethyl 2-(aminomethylene)-3-oxosuccinate in formamide.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by TLC.

-

After completion, cool the reaction mixture and pour it into ice-water.

-

The crude diethyl pyrimidine-4,5-dicarboxylate will precipitate and can be collected by filtration.

-

Purify the product by recrystallization from ethanol or by column chromatography on silica gel.

-

-

Reagents and Materials:

-

Diethyl pyrimidine-4,5-dicarboxylate

-

Sodium hydroxide or hydrochloric acid

-

Water

-

Ethanol (co-solvent, optional)

-

-

Procedure (Alkaline Hydrolysis):

-

Dissolve diethyl pyrimidine-4,5-dicarboxylate in a mixture of water and ethanol (if needed for solubility).

-

Add a stoichiometric excess of sodium hydroxide.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis (typically monitored by the disappearance of the ester spot on TLC).

-

Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The this compound will precipitate from the acidic solution.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

-

Procedure (Acidic Hydrolysis):

-

Suspend diethyl pyrimidine-4,5-dicarboxylate in aqueous hydrochloric acid (e.g., 6 M HCl).

-

Heat the mixture to reflux for several hours until the solid dissolves and the reaction is complete.

-

Cool the solution to room temperature, which should cause the this compound to crystallize.

-

Collect the product by filtration, wash with a small amount of cold water, and dry.

-

III. Alternative Synthetic Approaches

While the previously described pathway is robust, other methods have been explored for the synthesis of the pyrimidine-4,5-dicarboxylate core. These can be valuable for accessing derivatives with different substitution patterns.

A. Synthesis from Substituted Uracils

Derivatives of uracil can serve as starting materials for the synthesis of pyrimido[4,5-d]pyrimidines, which can then potentially be oxidized to yield this compound. This approach offers a way to build upon the readily available uracil scaffold.

B. Multi-component Reactions

Modern synthetic strategies often employ multi-component reactions (MCRs) to construct complex molecules in a single step. For instance, a one-pot reaction of dialkylacetylene dicarboxylate, amines, and formaldehyde has been used to synthesize tetrahydropyrimidine-4,5-dicarboxylates. While these products are not the aromatic diacid, they represent a rapid entry into the core structure which could potentially be aromatized in a subsequent step.

IV. Data Summary

| Compound | Starting Materials | Key Reagents | Typical Yield |

| Diethyl 2-(aminomethylene)-3-oxosuccinate | Diethyl oxalacetate sodium salt | Triethyl orthoformate, Ammonia | Moderate to Good |

| Diethyl Pyrimidine-4,5-dicarboxylate | Diethyl 2-(aminomethylene)-3-oxosuccinate | Formamide, Sodium ethoxide | Moderate |

| This compound | Diethyl Pyrimidine-4,5-dicarboxylate | NaOH or HCl | Good to Excellent |

V. Conclusion and Future Perspectives

The synthesis of this compound is a well-established process, with the pathway involving the cyclization of an enamine-diester with formamide being a reliable and versatile method. The resulting diacid is a valuable building block for further chemical elaboration. Future research in this area may focus on the development of more atom-economical and environmentally benign synthetic routes, potentially through the use of novel catalytic systems or flow chemistry approaches. The continued exploration of new derivatives of this compound will undoubtedly lead to the discovery of new molecules with significant biological and material properties.

VI. References

-

Schenone, P., et al. (1974). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Journal of Heterocyclic Chemistry, 11(4), 641-643.

physicochemical properties of 4,5-Pyrimidinedicarboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Pyrimidinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound featuring a core pyrimidine ring functionalized with two carboxylic acid groups. This unique arrangement of hydrogen bond donors, acceptors, and an electron-deficient aromatic system makes it a highly valuable building block in medicinal chemistry and materials science. Understanding its fundamental physicochemical properties is paramount for its effective application in the synthesis of novel pharmaceuticals, coordination polymers, and other advanced materials. This guide provides a comprehensive analysis of the structural, thermal, and spectroscopic characteristics of this compound, supported by field-proven experimental protocols and an exploration of its relevance in modern research.

Molecular Identity and Structural Characteristics

This compound is a nuanced molecule whose properties are dictated by the interplay between the electron-withdrawing pyrimidine ring and the acidic carboxyl groups.

-

Synonyms: pyrimidine-4,5-dicarboxylic acid[1]

-

CAS Number: 54001-63-7[1]

-

Molecular Formula: C₆H₄N₂O₄[1]

-

Molecular Weight: 168.11 g/mol [1]

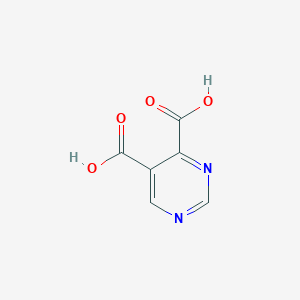

Caption: 2D structure of this compound.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized below. It is important to note that several of these values are predicted based on computational models, as extensive experimental data for this specific isomer is limited.

| Property | Value | Source |

| Molecular Weight | 168.11 g/mol | [1] |

| Density | 1.665 g/cm³ (Predicted) | [1] |

| Boiling Point | 454.8 °C at 760 mmHg (Predicted) | [1] |

| Flash Point | 228.8 °C (Predicted) | [1] |

| Vapor Pressure | 4.63E-09 mmHg at 25°C (Predicted) | [1] |

Acidity and Ionization States

The acidity of this compound is its most defining chemical feature. The molecule possesses two carboxylic acid groups and two basic nitrogen atoms, making it amphoteric. The electron-withdrawing nature of the dinitrogenated pyrimidine ring significantly increases the acidity (lowers the pKa) of the carboxylic acid protons compared to a simple benzoic acid (pKa ≈ 4.2).

The dissociation equilibria can be visualized as a sequence of proton loss from the most acidic sites. While experimental pKa values are not readily published, computational predictions suggest the first deprotonation (pKa₁) will be significantly lower than that of benzoic acid, with the second deprotonation (pKa₂) occurring at a higher pH.

Caption: Ionization sequence of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

NMR Spectroscopy (¹H, ¹³C): In a suitable deuterated solvent like DMSO-d₆, the ¹H NMR spectrum is expected to be simple, showing two distinct singlets for the protons at the C2 and C6 positions of the pyrimidine ring. These protons would appear at a downfield chemical shift due to the deshielding effect of the electronegative nitrogen atoms and adjacent carboxyl groups. The ¹³C NMR would show distinct signals for the four unique carbons in the pyrimidine ring and a signal for the carboxyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expected characteristic absorption bands include a very broad O-H stretch from the hydrogen-bonded carboxylic acids (typically ~2500-3300 cm⁻¹), a strong C=O stretching vibration (~1700 cm⁻¹), and a series of C=N and C=C stretching vibrations from the aromatic ring (~1400-1600 cm⁻¹).[3]

-

UV-Vis Spectroscopy: The conjugated π-system of the pyrimidine ring gives rise to characteristic ultraviolet absorption. For the related 4-Pyrimidinecarboxylic acid, absorption maxima (λmax) are observed around 205 and 256 nm.[4] Similar π → π* transitions are expected for the 4,5-dicarboxylic acid derivative.

Experimental Protocols for Property Determination

To ensure scientific integrity, the following protocols describe self-validating systems for determining key physicochemical properties.

Protocol 1: Determination of pKa via Potentiometric Titration

This method establishes the dissociation constants by monitoring pH changes upon the addition of a strong base.

Methodology:

-

Preparation: Accurately weigh ~50 mg of this compound and dissolve it in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent like a small percentage of DMSO can be used, though this will slightly alter the absolute pKa values.

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small, precise increments (e.g., 0.05 mL).

-

Data Acquisition: Record the pH value after each addition, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first derivative of the curve (ΔpH/ΔV) can be plotted to accurately determine the two equivalence points.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Solubility Measurement via UV-Vis Spectrophotometry

This protocol quantifies solubility by creating a saturated solution and measuring its concentration.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the desired solvent (e.g., PBS pH 7.4). Measure the absorbance of each at the predetermined λmax (e.g., ~256 nm) and plot absorbance vs. concentration to create a linear calibration curve.

-

Saturated Solution: Add an excess amount of the solid compound to a vial containing the solvent.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge the suspension to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Measurement: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure its absorbance.

-

Calculation: Use the calibration curve equation to determine the concentration of the diluted sample, then factor in the dilution to calculate the original concentration in the saturated solution, which represents the solubility.

Relevance in Drug Development and Materials Science

The pyrimidine scaffold is a cornerstone of modern pharmacology, appearing in a vast array of approved drugs for treating infections, cancer, and immunological disorders.[5][6]

-

Medicinal Chemistry: The two carboxylic acid groups of this compound can serve as potent bioisosteres for phosphate or other dicarboxylate moieties found in natural enzyme substrates. They can form strong, directional hydrogen bonds and ionic interactions within a target's active site, making this scaffold an attractive starting point for designing enzyme inhibitors. The pyrimidine core itself is metabolically stable and provides a rigid framework for orienting pharmacophoric groups.

-

Materials Science: In coordination chemistry, the deprotonated carboxylate groups, along with the ring nitrogen atoms, act as excellent multidentate ligands for metal ions. This allows for the self-assembly of highly ordered, porous structures known as metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and chemical sensing. The synthesis of novel pyrimido[4,5-d]pyrimidine derivatives, which can be accessed from 4,5-disubstituted pyrimidines, is an active area of research for creating new functional materials and therapeutic agents.[3][7][8][9][10]

Conclusion

This compound is a fundamentally important heterocyclic compound whose value is derived from its unique combination of acidic functionality and a biologically relevant aromatic core. Its high melting point, predictable spectroscopic signature, and amphoteric nature are direct consequences of its molecular structure. A thorough understanding of these physicochemical properties, validated through robust experimental protocols, is essential for any scientist seeking to leverage this versatile molecule in the rational design of next-generation pharmaceuticals and advanced functional materials.

References

- 1. This compound | 54001-63-7 [chemnet.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]

- 9. oiccpress.com [oiccpress.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Pyrimidinecarboxylic Acid (CAS: 31462-59-6): A Cornerstone Heterocyclic Building Block

Abstract: This technical guide provides a comprehensive overview of 4-Pyrimidinecarboxylic acid (CAS No. 31462-59-6), a pivotal heterocyclic compound in modern chemistry. While the initial query referenced 4,5-Pyrimidinedicarboxylic acid with this CAS number, it is crucial to clarify that 31462-59-6 is the unique identifier for 4-Pyrimidinecarboxylic acid. This document delves into its core physicochemical properties, spectroscopic signature, synthesis protocols, reactivity, and principal applications, with a particular focus on its role as a versatile building block in the realms of pharmaceutical and agrochemical development. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes technical data with practical insights to facilitate its effective utilization in research and development.

Introduction and Structural Elucidation

4-Pyrimidinecarboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group at the 4-position.[1] This structural arrangement, combining an electron-deficient diazine ring with a versatile carboxylic acid handle, makes it a highly valuable intermediate in synthetic chemistry.[2] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors and sites for potential coordination, while the carboxylic acid group provides a reactive center for a multitude of chemical transformations, including esterification, amidation, and reduction.[3] Its utility is prominently demonstrated in the synthesis of complex molecular architectures for drug discovery and the development of novel agrochemicals.[1][4]

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

} Figure 1: Chemical Structure of 4-Pyrimidinecarboxylic acid.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical entity is paramount for its application in synthesis and material science. 4-Pyrimidinecarboxylic acid is typically supplied as a white to light yellow crystalline solid.[5][6]

Core Properties

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 31462-59-6 | [7] |

| Molecular Formula | C₅H₄N₂O₂ | [6] |

| Molecular Weight | 124.10 g/mol | [7] |

| Appearance | White crystalline solid | [1][6] |

| Melting Point | 210-215 °C | |

| InChI Key | YPOXGDJGKBXRFP-UHFFFAOYSA-N | [7] |

| SMILES | OC(=O)c1ccncn1 |

Solubility Data

The solubility profile dictates the choice of solvent for reactions, purification, and analytical sample preparation. The compound exhibits good solubility in polar aprotic solvents.

| Solvent | Solubility (approx.) | Source(s) |

| DMSO | 20 mg/mL | [8] |

| DMF | 5 mg/mL | [8] |

| Ethanol | 0.25 mg/mL | [8] |

| PBS (pH 7.2) | 1 mg/mL | [6][8] |

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of the compound.

-

UV-Vis Spectroscopy: In solution, 4-Pyrimidinecarboxylic acid displays maximum absorbance (λmax) at 205 and 256 nm.[6][8]

-

Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show two highly characteristic absorptions. A very broad peak will be present in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxyl group.[9][10] Additionally, a strong C=O stretching absorption is anticipated between 1710 and 1760 cm⁻¹.[9][10] The conjugation with the pyrimidine ring would likely shift this C=O peak towards the lower end of the range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will feature signals for the three aromatic protons on the pyrimidine ring. The acidic proton of the carboxyl group is expected to appear as a broad singlet significantly downfield, typically near 12 ppm, though its chemical shift is dependent on solvent and concentration.[9][10]

-

¹³C NMR: The carboxyl carbon is expected to resonate in the 165-185 ppm range.[9][10] The signals for the carbon atoms of the pyrimidine ring will also be present in the aromatic region.

-

Synthesis and Reactivity

The synthesis of 4-Pyrimidinecarboxylic acid is well-documented, providing a reliable route for its laboratory-scale preparation.

Synthetic Workflow: Oxidation of 4-Methylpyrimidine

A common and effective method for synthesizing 4-Pyrimidinecarboxylic acid is the oxidation of 4-methylpyrimidine using a strong oxidizing agent like selenium dioxide (SeO₂) in a pyridine solvent.[5]

Experimental Protocol: Synthesis via Oxidation

This protocol is based on established literature procedures.[5] It is a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and product identity is confirmed by melting point and spectroscopic analysis.

Materials:

-

4-Methylpyrimidine

-

Selenium dioxide (SeO₂)

-

Pyridine

-

Deionized Water

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve 4-methylpyrimidine (1.0 eq) in pyridine.

-

Addition of Oxidant: To the stirred solution at room temperature, slowly and carefully add selenium dioxide (approx. 1.5 eq). Causality Note: Slow addition is crucial to control the initial exothermic reaction.

-

Heating: Heat the reaction mixture to 55°C and stir for 2 hours. Subsequently, increase the temperature to 80°C and maintain for an additional 3.5-4 hours. Causality Note: The staged temperature increase ensures a controlled and complete oxidation of the methyl group to the carboxylic acid.

-

Reaction Work-up: After completion, cool the mixture to room temperature. Filter the reaction mixture to remove solid byproducts. The residue should be washed with a small amount of pyridine.

-

Isolation: Combine the filtrate and washings, and concentrate under reduced pressure to remove the pyridine solvent.

-

Purification: The resulting crude solid, pyrimidine-4-carboxylic acid, is washed with cold water to remove any remaining traces of selenium dioxide and other water-soluble impurities.[5]

-

Drying: Dry the purified product under vacuum to yield the final white solid.

Chemical Reactivity

The reactivity of 4-Pyrimidinecarboxylic acid is dominated by its two key functional components: the carboxylic acid group and the pyrimidine ring.

-

Carboxylic Acid Reactions: It readily undergoes standard transformations such as esterification (reaction with alcohols under acidic conditions) and amidation (reaction with amines, often requiring activation with coupling agents).[5] These reactions are fundamental to its use as a building block, allowing for the attachment of diverse molecular fragments.

-

Pyrimidine Ring Reactivity: The pyrimidine ring is electron-deficient and can participate in nucleophilic aromatic substitution reactions, particularly if further activated by electron-withdrawing groups.

Applications in Research and Drug Development

4-Pyrimidinecarboxylic acid is not typically an end-product but rather a crucial intermediate. Its derivatives form the core of numerous biologically active compounds.

-

Pharmaceutical Development: The pyrimidine scaffold is a well-established pharmacophore found in a vast array of therapeutic agents.[3] 4-Pyrimidinecarboxylic acid serves as a key starting material for synthesizing molecules with potential antiviral and anticancer properties.[1][3] For instance, antimony complexes derived from 4-pyrimidine carboxylic acid have demonstrated notable anticancer activity.[3] Its derivatives are also investigated for anti-inflammatory and other medicinal applications.[4]

-

Agrochemicals: In agriculture, this compound is used in the synthesis of advanced herbicides and fungicides.[1][4] The pyrimidine core is effective in disrupting biological pathways in weeds and fungi, leading to improved crop protection and yields.

-

Biochemical Research: As a structural analog to naturally occurring pyrimidines, it can be used in biochemical studies related to nucleic acids and enzyme activity, aiding in the elucidation of metabolic pathways.[1]

Safety and Handling

Proper handling of 4-Pyrimidinecarboxylic acid is essential to ensure laboratory safety.

Hazard Identification and Personal Protective Equipment (PPE)

The compound is classified as a hazardous substance.

| Hazard Information | Details | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7] |

| Signal Word | Warning | [7] |

| Hazard Statement | H319: Causes serious eye irritation | [7] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 | [11] |

Recommended PPE:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

-

Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[12]

-

Skin and Body Protection: Wear a laboratory coat.[12]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13] Some suppliers recommend storage at -20°C for long-term stability.[6] Keep away from incompatible materials.

-

Disposal: Dispose of contaminated waste material in accordance with applicable local, state, and federal regulations. Do not allow the product to enter drains.[12]

Conclusion

4-Pyrimidinecarboxylic acid (CAS: 31462-59-6) is a fundamentally important heterocyclic building block with a well-defined profile of properties, synthesis, and reactivity. Its strategic value lies in its ability to serve as a scaffold for the construction of a wide range of derivatives with significant biological activity. For researchers in medicinal chemistry and agrochemical science, a thorough understanding of this compound's characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the development of novel and impactful chemical entities.

References

-

PubChem. (n.d.). 4-Pyrimidinecarboxylic acid. Retrieved from [Link]

-

Penta Chemicals. (2025). Safety Data Sheet - 4-Pyridinecarboxylic acid. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis of 1, 4, 5, 6-Tetrahydro 2-Methyl 4-Pyrimidine Carboxylic Acid. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field. Retrieved from [Link]

-

NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum data for 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-. Retrieved from [Link]

-

US EPA. (n.d.). 4-Pyrimidinecarboxylic acid - Substance Details. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Pyrimidinecarboxylic acid | 31462-59-6 [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. 4-Pyrimidinecarboxylic acid - Safety Data Sheet [chemicalbook.com]

- 12. aaronchem.com [aaronchem.com]

- 13. pentachemicals.eu [pentachemicals.eu]

An In-Depth Technical Guide to the Physicochemical Characterization of 4,5-Pyrimidinedicarboxylic Acid

Foreword: Navigating the Knowns and Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide serves as a comprehensive manual for understanding and evaluating the solubility and stability of 4,5-Pyrimidinedicarboxylic acid (CAS No. 54001-63-7). It is a molecule of interest due to the prevalence of the pyrimidine scaffold in a multitude of biologically active compounds.[1] A thorough grasp of its physicochemical properties is a cornerstone for any potential application, from medicinal chemistry to materials science.

It is imperative to state at the outset that while the methodologies described herein are robust and universally applicable, specific experimental data for this compound is not extensively available in the public domain. This guide, therefore, is structured to empower you, the researcher, with the fundamental principles and detailed protocols necessary to generate this critical data. We will not only outline the 'what' and 'how' but also delve into the 'why,' providing the causal reasoning behind experimental choices—a perspective honed from years of field experience. This document is designed to be a self-validating system, where the integrity of the generated data is paramount.

Molecular Profile of this compound

Before delving into experimental protocols, a foundational understanding of the molecule is essential.

| Property | Value | Source |

| IUPAC Name | Pyrimidine-4,5-dicarboxylic acid | - |

| CAS Number | 54001-63-7 | [2] |

| Molecular Formula | C₆H₄N₂O₄ | [2] |

| Molecular Weight | 168.11 g/mol | [2] |

| Predicted Boiling Point | 454.8°C at 760 mmHg | [2] |

| Predicted Density | 1.665 g/cm³ | [2] |

The presence of two carboxylic acid groups and two nitrogen atoms within the pyrimidine ring suggests a molecule with complex acid-base properties, significant potential for hydrogen bonding, and likely pH-dependent solubility.

Solubility Profiling: A Multifaceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. For an ionizable molecule like this compound, a comprehensive solubility profile across various aqueous and organic media is necessary.

Aqueous Solubility and pH-Dependence

The ionization state of the carboxylic acid and pyrimidine nitrogen moieties will govern the aqueous solubility. Therefore, determining the solubility as a function of pH is the first critical step.

Compounds with ionizable groups exhibit pH-dependent solubility.[3] For a dicarboxylic acid, we anticipate low solubility at low pH (when the molecule is neutral) and increased solubility at higher pH as the carboxylic acid groups deprotonate to form more soluble carboxylate salts. Understanding this profile is crucial for predicting its behavior in the gastrointestinal tract and for developing suitable formulations.

This protocol outlines a standardized shake-flask method, which is a reliable technique for determining equilibrium solubility.[4]

-

Preparation of Buffers: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 3.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer system does not interact with the compound.

-

Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The excess solid ensures that equilibrium is reached at saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the corresponding pH of the buffer.

Caption: Workflow for pH-Solubility Profiling.

Organic Solvent Solubility

Solubility in organic solvents is critical for downstream processes such as synthesis, purification, and formulation development (e.g., for non-aqueous formulations).

The choice of organic solvents should span a range of polarities to provide a comprehensive understanding of the compound's solvation properties. This data is invaluable for selecting appropriate solvents for recrystallization or for the preparation of stock solutions for in vitro assays.

-

Solvent Selection: Choose a panel of common organic solvents with varying polarities (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF)).

-

Sample Preparation: Add an excess amount of this compound to vials containing each organic solvent.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) until equilibrium is achieved.

-

Sample Collection and Preparation: Collect and filter the supernatant as described for aqueous solubility.

-

Quantification: Quantify the dissolved compound using a suitable analytical method. Given the variety of solvents, a robust method like HPLC is recommended.

-

Data Presentation: Tabulate the solubility data for each solvent.

| Solvent | Polarity Index | Predicted Solubility |

| Methanol | 5.1 | High |

| Ethanol | 4.3 | Moderate |

| Acetone | 5.1 | Moderate |

| Acetonitrile | 5.8 | Low to Moderate |

| Ethyl Acetate | 4.4 | Low |

| DMSO | 7.2 | High |

| DMF | 6.4 | High |

Note: Predicted solubility is based on the polar nature of the dicarboxylic acid.

Stability Assessment: Ensuring Molecular Integrity

Stability testing is a non-negotiable aspect of drug development, providing insights into how the quality of a substance varies with time under the influence of environmental factors.

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[7] This information is vital for developing stability-indicating analytical methods.

The stress conditions outlined in the ICH Q1A(R2) guideline are designed to accelerate degradation and expose potential liabilities of the molecule.[1][8] These conditions include hydrolysis, oxidation, and photolysis.

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in a suitable solvent (e.g., water/acetonitrile mixture).

-

Treat separate solutions with 0.1 M HCl and 0.1 M NaOH.

-

Heat the solutions (e.g., at 60°C) for a defined period.

-

At various time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method.

-

-

Oxidative Degradation:

-

Prepare a solution of the compound.

-

Add a solution of hydrogen peroxide (e.g., 3%).

-

Store at room temperature and analyze at different time points.

-

-

Thermal Degradation:

-

Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

-

Analyze the compound at set intervals.

-

-

Photostability:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10][11][12]

-

Include a dark control to differentiate between light-induced and thermal degradation.

-

Analyze the samples after exposure.

-

Caption: Forced Degradation Workflow.

Physicochemical Constants: pKa and Crystal Structure

Determination of Dissociation Constants (pKa)

The pKa values of the carboxylic acid groups and the pyrimidine ring are fundamental to understanding the pH-dependent solubility and the charge state of the molecule at a given pH.

Potentiometric titration is a highly accurate and reliable method for determining pKa values.[13] It involves monitoring the pH of a solution as a titrant is added, allowing for the precise determination of the inflection points corresponding to the dissociation of acidic or basic functional groups.[14]

-

Sample Preparation: Prepare a solution of this compound of known concentration in water or a suitable co-solvent if solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two distinct pKa values are expected. Computational methods can also be employed to predict pKa values, which can be a useful starting point.[15][16]

Crystal Structure Analysis

Understanding the solid-state structure is crucial for identifying potential polymorphs, which can have different solubilities and stabilities.

Single-crystal X-ray diffraction is the gold standard for unequivocally determining the three-dimensional arrangement of atoms in a crystalline solid.[17] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

-

Crystal Growth: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule in the solid state.

Analytical Methodologies for Quantification

Accurate and precise quantification is the bedrock of all solubility and stability studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the separation, identification, and quantification of this compound.

-

Column Selection: A reversed-phase C18 column is a good starting point for a polar, acidic compound.

-

Mobile Phase Selection: A mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for peak shape and retention.

-

Detection: UV detection at a wavelength of maximum absorbance for the pyrimidine ring (likely around 260 nm) should provide good sensitivity.

-

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, UPLC-MS/MS is the method of choice.[18][19][20]

-

Chromatography: Utilize a UPLC system for fast and efficient separations.

-

Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of this compound. Multiple Reaction Monitoring (MRM) mode will provide the highest selectivity and sensitivity.

-

Internal Standard: Use a suitable internal standard to ensure accuracy and precision.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is currently scarce, the protocols detailed herein, grounded in established scientific principles and regulatory guidelines, offer a clear path forward for researchers. The generation of this data will be invaluable for unlocking the full potential of this intriguing molecule in drug discovery and other scientific endeavors. It is our hope that this guide will not only serve as a practical handbook but also as an impetus for further investigation into the physicochemical properties of this compound.

References

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy. (n.d.). Retrieved from [Link]

-

ICH Q1B: Photostability Testing of New Drug Substances and Products. (n.d.). Jordi Labs. Retrieved from [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13). Atlas-mts.com. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). National Institutes of Health. Retrieved from [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved from [Link]

-

How to Design Forced Degradation to Meet ICH Q1A(R2) and Q2(R2) Expectations. (2025, November 20). Ofni Systems. Retrieved from [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.). J-STAGE. Retrieved from [Link]

-

Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube. Retrieved from [Link]

-

Machine-Learning Methods for pH-Dependent Aqueous-Solubility Prediction. (2025, September 5). Rowan University. Retrieved from [Link]

-

Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]

-

Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 19). ACS Publications. Retrieved from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Jordi Labs. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). National Institutes of Health. Retrieved from [Link]

-

Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. (n.d.). SpringerLink. Retrieved from [Link]

-

A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022, January 7). PubMed. Retrieved from [Link]

-

Targeted UPLC-MS/MS high-throughput metabolomics approach to assess the purine and pyrimidine metabolism. (n.d.). ResearchGate. Retrieved from [Link]

-

Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). (2021, June 7). PubMed. Retrieved from [Link]

-

Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds. (2025, August 5). ResearchGate. Retrieved from [Link]

-

How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. (2016, June 29). Semantic Scholar. Retrieved from [Link]

-

Pyrimidine-4-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2025, October 17). ResearchGate. Retrieved from [Link]

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, July 8). Figshare. Retrieved from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020, October 22). National Institutes of Health. Retrieved from [Link]

-

Prediction of pKa values using the PM6 semiempirical method. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Development of an HPLC-fluorescence determination method for carboxylic acids related to the tricarboxylic acid cycle as a metabolome tool. (n.d.). PubMed. Retrieved from [Link]

-

An odd–even effect on solubility of dicarboxylic acids in organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019, February 28). PubMed. Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

-

Studies of solubility of dicarboxilic acid mixtures in organic solvents. (2025, December 3). ResearchGate. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved from [Link]

-

ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TARTARIC ACID FROM EFFERVESCENT GRANULES BY RP-HPLC. (2023, July 7). IJNRD. Retrieved from [Link]

-

Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019, February 28). National Institutes of Health. Retrieved from [Link]

-

Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. (2022, October 12). MDPI. Retrieved from [Link]

-

Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Exp 6 - Extraction. (n.d.). Retrieved from [Link]

-

(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 10. jordilabs.com [jordilabs.com]

- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 12. database.ich.org [database.ich.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. creative-biostructure.com [creative-biostructure.com]

- 18. A novel UHPLC-MS/MS approach for simultaneous quantification of pyrimidine metabolites in human biofluids. | Semantic Scholar [semanticscholar.org]

- 19. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical and Computational Scrutiny of 4,5-Pyrimidinedicarboxylic Acid: A Guide for Researchers

Foreword: Charting a Path for the Theoretical Exploration of 4,5-Pyrimidinedicarboxylic Acid

The landscape of drug discovery and materials science is increasingly reliant on the foundational insights provided by computational and theoretical chemistry. These in-silico approaches offer a granular view of molecular structures, reactivity, and interactions, thereby accelerating the design and development of novel chemical entities. This guide is dedicated to the theoretical study of this compound, a molecule of significant interest due to the presence of the pyrimidine core, a scaffold prevalent in a vast array of biologically active compounds, including nucleic acids.[1]

While a wealth of theoretical research exists for various pyrimidine derivatives, specific in-depth studies on the 4,5-dicarboxylic acid substituted variant remain less explored.[2][3][4][5][6][7][8] This guide, therefore, serves a dual purpose: to consolidate the established theoretical methodologies applied to analogous systems and to provide a structured framework for future computational investigations of this compound. By synthesizing insights from related molecules, we aim to equip researchers, scientists, and drug development professionals with a robust roadmap for elucidating the structural and electronic properties of this promising compound. Our approach is grounded in the principles of scientific integrity, providing not just a list of methods, but a logical and causal explanation for their application, ensuring a self-validating system of theoretical inquiry.

Foundational Concepts: The Architectural and Electronic Landscape of this compound

This compound (C₆H₄N₂O₄) is a heterocyclic compound featuring a pyrimidine ring substituted with two carboxylic acid groups at the 4 and 5 positions.[9][10][11] The interplay between the electron-deficient pyrimidine ring and the electron-withdrawing carboxylic acid functionalities dictates its unique chemical and physical properties. A comprehensive theoretical study is paramount to understanding its behavior at a molecular level.

Tautomerism and Conformational Isomerism: A Molecule in Flux

A critical initial step in the theoretical analysis of this compound is the exploration of its potential tautomeric and conformational isomers. Pyrimidine derivatives, particularly those with hydroxyl or amino groups, are known to exhibit complex tautomerism.[3][6][7][12][13] For this compound, the carboxylic acid groups introduce the possibility of keto-enol tautomerism, although the aromaticity of the pyrimidine ring likely favors the carboxylic acid form.

Furthermore, the rotational freedom around the C-C bonds connecting the carboxylic acid groups to the pyrimidine ring gives rise to various conformers. The relative orientation of the two carboxyl groups will significantly influence the molecule's polarity, hydrogen bonding capabilities, and interaction with biological targets. Computational methods are essential to determine the relative stabilities of these different forms.

The Significance of Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking

The structure and function of molecules like this compound are profoundly influenced by non-covalent interactions. The presence of both hydrogen bond donors (-OH) and acceptors (C=O, ring nitrogens) suggests a high propensity for both intramolecular and intermolecular hydrogen bonding.[14][15][16][17] These interactions are crucial in determining the crystal packing, solubility, and binding affinity to protein active sites. Theoretical studies can precisely map these hydrogen bonding networks and quantify their energetic contributions.

Additionally, the aromatic pyrimidine ring can participate in π-π stacking interactions, which are vital for the stabilization of supramolecular assemblies and in the context of drug-receptor binding.

The Computational Chemist's Toolkit: Methodologies for Structural and Electronic Characterization

A rigorous theoretical investigation of this compound necessitates the use of sophisticated computational techniques. Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[2][4][5][18][19][20][21][22][23][24]

Experimental Protocol: A Step-by-Step Guide to DFT Calculations

The following protocol outlines a standard workflow for performing DFT calculations on this compound:

-

Structure Preparation:

-

Construct the 3D structure of this compound using a molecular builder.

-

Generate plausible conformers by systematically rotating the carboxylic acid groups.

-

Consider potential tautomers for a comprehensive analysis.

-

-

Geometry Optimization:

-

Perform geometry optimization for each conformer and tautomer to find the minimum energy structure.

-

A commonly used and reliable functional for such systems is B3LYP.[18][21][23]

-

Employ a suitable basis set, such as 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[21]

-

-

Frequency Calculations:

-

Electronic Property Calculations:

-

From the optimized geometry, calculate various electronic properties to understand the molecule's reactivity and potential interactions.

-

Workflow for Theoretical Analysis

Caption: A generalized workflow for the theoretical study of this compound.

Deciphering the Code: Analysis of Key Theoretical Descriptors

The output of DFT calculations provides a wealth of information that can be translated into a deeper understanding of the molecule's chemical nature.

Frontier Molecular Orbitals (HOMO-LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[1][26][27] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity.[28][29][27] For this compound, the distribution of these orbitals will reveal the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Interpretation | Significance for this compound |

| HOMO Energy | Electron-donating ability | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Electron-accepting ability | Highlights regions prone to nucleophilic attack. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity.[28][29][27] |

Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution on the molecule's surface.[1][2][30] It allows for the identification of electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acids and the nitrogen atoms of the pyrimidine ring, indicating these as sites for electrophilic attack or hydrogen bond acceptance. The hydrogen atoms of the carboxylic acids would exhibit a positive potential, marking them as sites for nucleophilic attack or hydrogen bond donation.

Natural Bond Orbital (NBO) Analysis: Unveiling Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It can quantify charge transfer between orbitals, revealing the nature and strength of intramolecular interactions such as hyperconjugation and hydrogen bonds.[28] For this compound, NBO analysis can elucidate the electronic delocalization between the pyrimidine ring and the carboxylic acid groups, providing insights into the molecule's stability and aromaticity.

Bridging Theory and Experiment: Spectroscopic and Structural Validation

A key aspect of ensuring the trustworthiness of theoretical studies is the comparison of calculated properties with experimental data.

Vibrational Spectroscopy: A Fingerprint of the Molecule

As mentioned, calculated vibrational frequencies can be directly compared with experimental Infrared (IR) and Raman spectra.[19][20][21][22][25] This comparison serves as a crucial validation of the chosen computational method and basis set. A good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the calculated molecular structure and other properties.

X-ray Crystallography: The Gold Standard for Structure

If the crystal structure of this compound is determined experimentally, it provides the ultimate benchmark for validating the calculated geometry.[24][31] Comparing the bond lengths, bond angles, and dihedral angles from the DFT optimized structure with the crystallographic data is a powerful way to assess the accuracy of the theoretical model.

Implications for Drug Development and Beyond

The theoretical insights gained from studying this compound have significant implications for its potential applications. In drug development, understanding the molecule's 3D structure, electrostatic potential, and frontier orbitals can aid in:

-

Rational Drug Design: Designing derivatives with improved binding affinity to specific biological targets.

-

Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity.

-

Predicting ADMET Properties: Computational models can provide initial estimates of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.

Beyond pharmaceuticals, the ability of this compound to form coordination complexes with metal ions, a property suggested by its structure, opens avenues for its use in materials science, for instance, in the development of metal-organic frameworks (MOFs).[32]

Concluding Remarks and Future Directions

This guide has outlined a comprehensive theoretical framework for the investigation of this compound. By leveraging the power of computational chemistry, researchers can gain a profound understanding of its structural, electronic, and reactive properties. The methodologies described herein, when applied with rigor and validated against experimental data, can significantly accelerate the exploration of this molecule's potential in various scientific domains. Future theoretical work could expand to include molecular dynamics simulations to study its behavior in solution and its interactions with biological macromolecules, further enriching our understanding of this fascinating pyrimidine derivative.

References

-

Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors. International Journal of Electrochemical Science. [Link]

-

DFT investigation of adsorption of pyrimidine derivatives on graphene oxide Pirimidin türevlerinin grafen oksit üzerine adsor - DergiPark. [Link]

-

4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo- - the NIST WebBook. [Link]

-

Modeling the DFT structural and reactivity studies of a pyrimidine -6-carboxylate derivative with reference to its wavefunction-dependent, MD simulations and evaluation for potential antimicrobial activity | Request PDF - ResearchGate. [Link]

-

4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem. [Link]

-

A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine - ResearchGate. [Link]

-

4-Pyrimidinecarboxylic acid - Substance Details - SRS | US EPA. [Link]

-

Prediction and Evaluation of Pyrimidinones Derivatives: DFT Analysis, Corrosion Inhibition, and Bioactivity Studies - ResearchGate. [Link]

-

Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing). [Link]

-

The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal - Semantic Scholar. [Link]

-

Structural Characterization of N-(4-carboxybenzyl)pyridinium Bromide: Hydrogen Bonding between Bromide and a Carboxylic Acid. [Link]

-

A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. [Link]

-

Synthesis, antimicrobial activity, structural and spectral characterization and DFT calculations of Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile - PubMed. [Link]

-

3D HOMO-LUMO molecular orbital distribution of 4-PPy in gas phase,... - ResearchGate. [Link]

-

(PDF) Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine. [Link]

-

MOLECULAR GEOMETRY, HOMO AND LUMO ANALYSIS AND DOCKING STUDIES OF PYRIMIDINE DERIVATIVE - International Research Journal of Education and Technology. [Link]

-

The CH/π hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates - RSC Publishing. [Link]

-

Theoretical Studies on the Tautomeric Properties of Diamino-5-formamidopyrimidines - ResearchGate. [Link]

-

Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - MDPI. [Link]

-

Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed. [Link]

-

Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed. [Link]

-

Theoretical study on the isomerization and tautomerism in barbituric acid - ResearchGate. [Link]

-

Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods - ResearchGate. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! - YouTube. [Link]

-

Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations - AIMS Press. [Link]

-

Hydrogen bonding and π-π Inter-actions in 1-benzofuran-2,3- dicarboxylic acid and its 1:1 cocrystals with pyridine, phenazine and 1,4-phenyl-enediamine - Tel Aviv University. [Link]

-

Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC - NIH. [Link]

-

Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives - ResearchGate. [Link]

-

Computational Estimation of the Acidities of Pyrimidines and Related Compounds. [Link]

-

Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study - MDPI. [Link]

-

Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone - MDPI. [Link]

-

(PDF) Development of 4H-pyridopyrimidines: a class of selective bacterial protein synthesis inhibitors - ResearchGate. [Link]

-

The structure of the pyrimidines and purines. VIII. The crystal structure of alloxan C4H4N2O5, Acta Crystallographica | 10.1107/S0365110X65004334 | DeepDyve. [Link]

-

5-pyrimidinecarboxylic acid, 4-(5-bromo-2-methoxyphenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1-methylethyl ester - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

Sources

- 1. irjweb.com [irjweb.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, antimicrobial activity, structural and spectral characterization and DFT calculations of Co(II), Ni(II), Cu(II) and Pd(II) complexes of 4-amino-5-pyrimidinecarbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

- 10. 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 12. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. par.nsf.gov [par.nsf.gov]

- 16. The CH/π hydrogen bond in chemistry. Conformation, supramolecules, optical resolution and interactions involving carbohydrates - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. cris.tau.ac.il [cris.tau.ac.il]

- 18. electrochemsci.org [electrochemsci.org]

- 19. Synthesis, Crystal Structure, Vibration Spectral, and DFT Studies of 4-Aminoantipyrine and Its Derivatives | MDPI [mdpi.com]

- 20. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis, Crystal Structure, Theoretical Calculations, Antibacterial Activity, Electrochemical Behavior, and Molecular Docking of Ni(II) and Cu(II) Complexes with Pyridoxal-Semicarbazone | MDPI [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. youtube.com [youtube.com]

- 27. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 30. researchgate.net [researchgate.net]

- 31. deepdyve.com [deepdyve.com]

- 32. researchgate.net [researchgate.net]

spectroscopic characterization of 4,5-Pyrimidinedicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,5-Pyrimidinedicarboxylic Acid

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of chemical synthesis and analysis. This compound, a key building block in medicinal chemistry and materials science, presents a unique set of characterization challenges and opportunities. Its rigid heterocyclic core, coupled with the acidic and chromophoric carboxylic acid groups, demands a multi-faceted analytical approach.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. As a Senior Application Scientist, my focus is not merely on the protocols themselves, but on the underlying scientific rationale—the "why" behind the "how"—to empower you to adapt and troubleshoot these methods effectively. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, integrating the data to build an unshakeable confirmation of molecular identity and purity.

Before delving into the analytical techniques, it is crucial to understand the molecule's structure. This compound possesses a plane of symmetry, which significantly influences its spectroscopic signature, particularly in NMR. The two carboxylic acid groups are chemically equivalent, as are the two protons on the pyrimidine ring.

The Genesis of a Core Heterocycle: A Technical Guide to the Initial Synthesis and Discovery of 4,5-Pyrimidinedicarboxylic Acid

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed exploration of the foundational synthesis of 4,5-pyrimidinedicarboxylic acid, a key heterocyclic compound. While the historical record points to early work, this guide focuses on a well-documented and illustrative synthetic approach that embodies the chemical principles of its time. We will delve into the strategic considerations behind the synthesis, a comprehensive experimental protocol, and the underlying reaction mechanisms.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring is a cornerstone of medicinal chemistry and biochemistry, forming the scaffold for nucleobases such as uracil, thymine, and cytosine. The introduction of carboxylic acid functionalities at the 4 and 5 positions creates a versatile building block, this compound, with significant potential for further chemical elaboration. Its dicarboxylic nature opens avenues for the synthesis of a wide array of derivatives, including amides, esters, and anhydrides, making it a valuable precursor in the development of novel therapeutic agents and functional materials. This guide serves to illuminate one of the early and fundamental methods for the construction of this important molecule.

The Synthetic Approach: A Classic Cyclocondensation Strategy

The initial synthesis of this compound is rooted in the principles of cyclocondensation reactions, a powerful strategy for the formation of heterocyclic rings. This approach typically involves the reaction of a 1,3-dicarbonyl compound or a related synthon with an amidine or a similar nitrogen-containing species. The chosen synthesis for this guide proceeds through the reaction of a substituted aminomethylene compound with formamidine, followed by hydrolysis.

Causality in Experimental Design

The selection of starting materials is critical to the success of this synthesis. Diethyl 2-aminomethylene-malonate serves as the three-carbon backbone, providing the atoms that will become C4, C5, and C6 of the pyrimidine ring, along with the pre-installed carboxylate functionalities (as esters). Formamidine provides the N1-C2-N3 fragment necessary to complete the six-membered ring. The logic of this pairing lies in the electrophilic nature of the carbons in the aminomethylene-malonate and the nucleophilic character of the nitrogens in formamidine, predisposing them to react and form the heterocyclic core.

The subsequent hydrolysis of the resulting diethyl ester is a necessary final step to yield the target dicarboxylic acid. This transformation is typically achieved under basic or acidic conditions, which cleave the ester linkages to reveal the free carboxylic acid groups.

Visualizing the Synthetic Pathway

The overall synthetic transformation can be visualized as a two-step process: the initial cyclocondensation to form the pyrimidine ring with ester functionalities, followed by hydrolysis to the dicarboxylic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of this compound.

Step 1: Synthesis of Diethyl 4-pyrimidinecarboxylate-5-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 2-aminomethylene-malonate (1 equivalent) in a suitable solvent such as absolute ethanol.

-

Addition of Reagents: To this solution, add formamidine acetate (1.1 equivalents) and a catalytic amount of a base, such as sodium ethoxide.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-